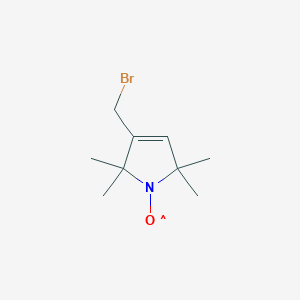
Beta-Hydroxy-O-(phenylmethyl)tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hydroxy-O-(phenylmethyl)tyrosine is a synthetic compound that belongs to the class of modified amino acids. It is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a beta-hydroxy group and a phenylmethyl group attached to the tyrosine backbone, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Hydroxy-O-(phenylmethyl)tyrosine typically involves the hydroxylation of a phenylmethyl-substituted tyrosine derivative. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the beta-hydroxy group. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic hydroxylation. These methods offer higher efficiency and selectivity, making them suitable for large-scale synthesis. The use of biocatalysts, such as hydroxylase enzymes, can also be employed to achieve regioselective hydroxylation under mild conditions, reducing the need for harsh chemicals and extreme reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: An essential amino acid with a similar backbone structure but lacking the beta-hydroxy and phenylmethyl groups.
Phenylalanine: Another essential amino acid that serves as a precursor to tyrosine but lacks the hydroxyl group.
L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness
Beta-Hydroxy-O-(phenylmethyl)tyrosine is unique due to the presence of both the beta-hydroxy and phenylmethyl groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its potential as a versatile compound in various scientific and industrial applications, distinguishing it from its structurally related counterparts.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20) |
Clave InChI |
FKMWWQBDFKUJNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)

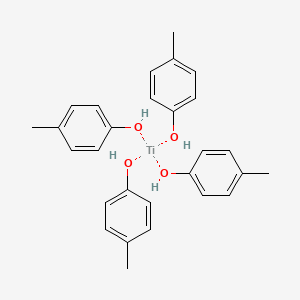
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
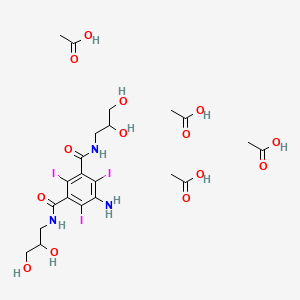
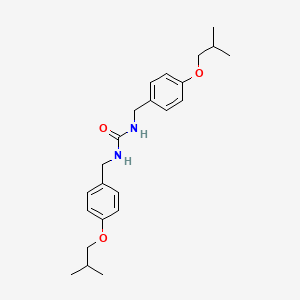
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
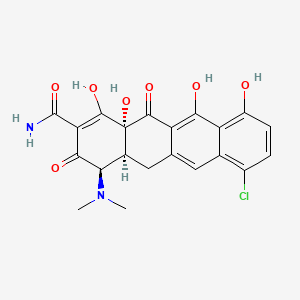
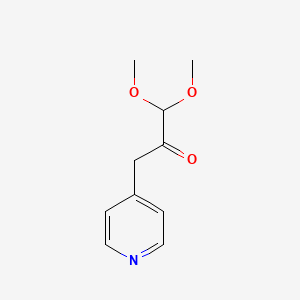

![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
